5-Benzyl-4-chloro-1-benzothiepine is a chemical compound classified within the benzothiepine class, characterized by a unique structure that includes a benzene ring fused to a thiepine ring, which contains a sulfur atom. The compound features a chlorine atom at the fourth position and a benzyl group at the fifth position of the benzothiepine structure. This specific arrangement contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry.
5-Benzyl-4-chloro-1-benzothiepine can be sourced from various chemical suppliers and is primarily classified as an organosulfur compound. It falls under the broader category of heterocyclic compounds, specifically those containing sulfur within their ring structures. The compound is also recognized for its potential biological activity, making it of interest in pharmaceutical research and development.
The synthesis of 5-Benzyl-4-chloro-1-benzothiepine typically involves the construction of the benzothiepine ring system followed by the introduction of the benzyl and chloro substituents. A common synthetic route includes:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (often polar aprotic solvents like dimethyl sulfoxide), and the use of catalysts to enhance yield and purity. Industrial production may involve continuous flow reactors to optimize these parameters.
The molecular formula of 5-Benzyl-4-chloro-1-benzothiepine is , with a molecular weight of approximately 270.8 g/mol. The structure features:
The InChI key for this compound is ZJMOZECCDKJXJZ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases. Its canonical SMILES representation is C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Cl
, which illustrates the arrangement of atoms within the molecule.
5-Benzyl-4-chloro-1-benzothiepine can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Benzyl-4-chloro-1-benzothiepine involves its interaction with biological targets, potentially influencing various biochemical pathways. While specific mechanisms are still under investigation, compounds within this class often exhibit activity through modulation of receptor sites or enzymatic pathways, contributing to their therapeutic effects.
Research indicates that similar compounds may act on neurotransmitter systems or modulate ion channels, suggesting potential applications in treating neurological disorders or other pathologies .
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
5-Benzyl-4-chloro-1-benzothiepine has potential applications primarily in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for drug development targeting various diseases. Its unique structure may allow it to interact with biological systems in novel ways, making it valuable for further exploration in pharmacological studies.
5-Benzyl-4-chloro-1-benzothiepine (CAS# 66769-02-6) belongs to the benzothiepine class of heterocyclic compounds, characterized by a seven-membered ring containing sulfur (thiepine) fused to a benzene ring. The systematic name reflects its substitution pattern: a chlorine atom at position 4 and a benzyl group at position 5 of the benzothiepine scaffold. Its molecular formula is C₁₇H₁₃ClS, with a molecular weight of 284.80 g/mol [1]. The compound’s exact mass is 284.043 Da, and it features a planar benzofused system with a thiepine ring adopting a boat-like conformation. Key structural parameters include:
Table 1: Physicochemical Properties of 5-Benzyl-4-chloro-1-benzothiepine
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃ClS |
Molecular Weight | 284.80 g/mol |
Exact Mass | 284.043 Da |
LogP | 5.50 |
Topological Polar Surface Area | 25.3 Ų |
Synonymous nomenclature includes 4-Chlor-5-benzyl-1-benzothiepin, reflecting minor variations in ring numbering conventions [1]. The presence of the benzyl group enhances steric bulk, while the chlorine atom influences electronic distribution, making C4 a potential site for nucleophilic substitution in medicinal chemistry applications.
Benzothiepines emerged from broader explorations of sulfur-containing heterocycles in drug design. Early benzothiazepines (e.g., diltiazem) demonstrated therapeutic utility as calcium channel blockers, prompting investigations into bioisosteric replacements. The pharmacophore concept evolved to emphasize spatial arrangements of features like hydrogen bond acceptors and hydrophobic domains rather than specific chemical backbones [2]. Benzothiepines represent a structural hybrid, where the thiepine ring replaces the diazepine core while retaining fused aromaticity.
Synthetic routes to benzothiepines were refined through methods such as:
These approaches enabled access to diverse analogs, positioning benzothiepines as scaffolds for kinase inhibitors and antiviral agents. The 5-benzyl-4-chloro derivative specifically gained attention as a synthetic intermediate with modifiable sites for structure-activity relationship (SAR) studies.
5-Benzyl-4-chloro-1-benzothiepine occupies a strategic niche in drug discovery by integrating features of two privileged structures:
The hybrid architecture offers unique advantages:
Table 2: Comparative Analysis of Key Heterocyclic Scaffolds
Scaffold | Ring Size | Key Pharmacological Roles | Structural Distinctions from Benzothiepine |
---|---|---|---|
Benzothiazepine | 7-membered | Calcium channel blockers, Anxiolytics | Contains N in the ring; More rigid conformation |
Benzothiophene | 5-membered | SERMs, Kinase inhibitors | Smaller ring; Lacks C4/C5 substitution versatility |
Benzothiepine | 7-membered | Emerging: Antiviral, Kinase modulation | Sulfur-containing ring; Tunable C4/C5 substituents |
Patent literature highlights derivatives of this chemotype as HMG-CoA reductase inhibitors and coronary artery disease therapeutics, leveraging their capacity to mimic steric and electronic properties of cholesterol-absorption modulators like ezetimibe [3]. The scaffold’s chiral potential—though unexplored in this specific derivative—aligns with trends favoring enantiopure drugs for enhanced selectivity, as seen in FDA-approved agents like acalabrutinib [4]. Current research focuses on optimizing substitutions at C5 and C4 to enhance target affinity while mitigating metabolic liabilities inherent to lipophilic frameworks.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: